Cas no 231277-92-2 (Lapatinib)
Lapatinib è un inibitore delle tirosin chinasi che agisce specificamente sui recettori HER2/neu e EGFR. Questo farmaco è utilizzato principalmente nel trattamento del carcinoma mammario HER2-positivo avanzato o metastatico, in combinazione con altri agenti chemioterapici. La sua azione selettiva blocca i segnali di proliferazione cellulare, riducendo la crescita tumorale. Lapatinib presenta un vantaggio significativo nei casi di resistenza al trastuzumab, offrendo un'opzione terapeutica aggiuntiva. La sua capacità di attraversare la barriera emato-encefalica lo rende utile anche nel trattamento delle metastasi cerebrali. Il profilo farmacocinetico include un'assorbimento orale e un'emivita che permette una somministrazione due volte al giorno.

Lapatinib structure
Nome del prodotto:Lapatinib
Numero CAS:231277-92-2
MF:C29H26ClFN4O4S
MW:581.057548046112
MDL:MFCD09264194
CID:67125
PubChem ID:329796232
Lapatinib Proprietà chimiche e fisiche
Nomi e identificatori
-
- Lapatinib Base N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[[[2-(methylsulfonyl)ethyl]amino]methyl]-2-furanyl]-4-Quinazolinamine
- GW2016 LAPATINIB
- GW-572016
- TYKERB
- lapatinib
- n-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]-2-furyl]quinazolin-4-amine
- 4-Quinazolinamine, N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[[[2-(methylsulfonyl)ethyl]amino]methyl]-2-furanyl]-
- Lapatinib(TINIBS)
- GW572016
- Lapatinib ( GSK572016,GW2016,GW-572016)
- Lapatinib base
- 4-{[3-chloro-4-(3-fluoro-benzyloxy)-phenyl]amino}-6-(5-{[(2-methanesulphonyl-ethyl)amino]methyl}-furan-2-yl)quinazoline
- 4-{[3-chloro-4-(3-fluoro-benzyloxy)-phenyl]amino}-6-(5-{[(2-methansulfonyl-ethyl)amino]methyl}-furan-2-yl)quinazoline
- N-{3-Chloro-4-[(3-fluorobenzyl) oxy]phenyl}-6-[5-({[2-(methanesulphonyl) ethyl]amino}methyl)-2-furyl]-4-quinazolinamine
- N-{3-Chloro-4-[(3-fluorobenzyl)oxy]phenyl}-6-[5-({[2-(methanesulphonyl)ethy
- GW 572016
- Lapatinib tosilate hydrate
- Lapatinib [INN]
- Tyverb
- Lapatinib (INN)
- Lapatinib free base
- GSK 572016
- GSK572016
- FMM
- N-{3-CHLORO-4-[(3-FLUOROBENZYL)OXY]PHENYL}-6-[5-({[2-(METHYLSULFONYL)ETHYL]AMINO}METHYL)-2-FURYL]-4-QUINAZOLINAMINE
- 0VUA21238F
- NSC745750
- C29H26ClFN4O4S
- DSSTox_RID_81812
- DSSTox_CID_26675
- DSSTox_GSID_46675
- N-{3-chloro-4-[(3-fluorophenyl)me
- GW2016
- N-{3-chloro-4-[(3-fluorophenyl)methoxy]phenyl}-6-(5-{[(2-methanesulfonylethyl)amino]methyl}furan-2-yl)quinazolin-4-amine
- NCGC00167507-02
- DTXSID7046675
- 231277-92-2
- Tykerb (TN) (Glaxo Smith Kline)
- Tox21_112505
- MFCD09264194
- NSC800780
- AB01273965-01
- SR-05000001472-1
- CCG-270133
- AB01273965-03
- GW 282974X
- N-{3-Chloro-4-[(3-fluorobenzyl)oxy]phenyl}-6-[5-({[2-(methanesulphonyl)ethyl]amino}methyl)-2-furyl]-4-quinazolinamine
- BCP9000838
- nchembio866-comp20
- BCP9000837
- HMS2089H10
- HSDB 8209
- AB01273965-02
- FT-0659650
- HY-50898
- UNII-0VUA21238F
- D08108
- CHEBI:49603
- 1092929-10-6
- Lapatinib Ditosylate
- Tox21_112505_1
- N-(3-Chloro-4-((3-fluorophenyl)methoxy)phenyl)-6-(5-((2-methylsulfonylethylamino)methyl)-2-furyl)quinazolin-4-amine
- 4-Quinazolinamine, N-(3-chloro-4-((3-fluorophenyl)methoxy)phenyl)-6-(5-(((2-(methylsulfonyl)ethyl)amino)methyl)-2-furanyl)-
- NCGC00167507-09
- GW-2016
- Lapatinib base- Bio-X
- HMS3244N06
- EX-A402
- N-[3-chloro-4-(3-fluorobenzyloxy)phenyl]-6-[5-({[2-(methanesulfonyl)ethyl]amino}methyl)furan-2-yl]quinazolin-4-amine
- AC-1314
- N-{3-chloro-4-[(3-fluoro-benzyl)oxy]phenyl}-6-[5-({2-(methylsulfonyl)ethyl]amino}methyl)-2-furyl]-4-quinazolinamine
- NSC-800780
- BRD-K19687926-001-01-7
- SCHEMBL8100
- DB01259
- Lapatinib, Free base
- AS-14065
- EN300-117254
- N-(3-chloro-4-((3-fluorophenyl)methoxy)phenyl)-6-(5-(((2-(methylsulfonyl)ethyl)amino)methyl)-2-furanyl)-4-quinazolinamine
- DTXCID5026675
- SW199101-5
- Lapatinib [INN:BAN]
- N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine
- N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]-2-furyl] quinazolin-4-amine
- BC164610
- NS00003012
- N-{3-chloro-4-[(3-fluorobenzyl)oxy]phenyl}-6-[5-({[2-(methylsulfonyl)ethyl]amino}methyl)furan-2-yl]quinazolin-4-amine
- Q420323
- N-[3-Chloro-4-[(3-fluorobenzyl)oxy]phenyl]-6-[5-({[2-(methanesulphonyl)ethyl]amino}methyl)-2-furyl]-4-quinazolinamine
- A25184
- Lapatinib (GW572016)
- N-{3-Chloro-4[(3-fluorobenzyl)oxy]phenyl}-6-[5-({[2-(methane sulphonyl)ethyl]amino}methyl)-2-furyl]-4-quinazolinamine
- GW-572016X
- 231277-92-2 (free base)
- NCGC00167507-03
- N-(3-Chloro-4-{[(3-fluorophenyl)methyl]oxy}phenyl)-6-[5-({[2-(methylsulfonyl)ethyl]amino}methyl)-2-furanyl]-4-quinazolinamine
- NSC-745750
- LAPATINIB [MI]
- GTPL5692
- LAPATINIB [WHO-DD]
- Kinome_3685
- AM20090641
- N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-(5-(((2-(methylsulfonyl)ethyl)amino)methyl)furan-2-yl)quinazolin-4-amine
- BCPP000189
- CHEMBL554
- NCGC00167507-01
- Lapatinib (free base)
- NCGC00167507-04
- n-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[[[2-(methylsulfonyl)ethyl]amino]methyl]-2-furanyl]-4-quinazolinamine
- GSK-572016
- BCP01874
- AB01273965_04
- GW-2016;N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-(5-(((2-(methylsulfonyl)ethyl)amino)methyl)furan-2-yl)quinazolin-4-amine;4-[[3-Chloro-4-(3-fluorobenzyloxy)phenyl]amino]-6-[5-[[(2-methanesulfonylethyl)amino]methyl]furan-2-yl]quinazoline
- BDBM5445
- HMS3744K11
- LAPATINIB [VANDF]
- L0360
- BCPP000188
- N-(3-chloro-4-(3-fluorobenzyloxy)phenyl)-6-(5-((2-(methylsulfonyl)ethylamino)methyl)furan-2-yl)quinazolin-4-amine
- cid_208908
- HMS3244N10
- N-{3-Chloro-4-[(3-fluorobenzyl)oxy]phenyl}-6-[5-({[2-(methane sulphonyl)ethyl]amino}methyl)-2-furyl]-4-quinazolinamine
- Kinome_3684
- Q-101353
- SB16918
- 1210608-87-9
- 913989-15-8
- AB01273965_05
- HMS3244N14
- CAS-231277-92-2
- LAPATINIB [EMA EPAR]
- 1xkk
- BCFGMOOMADDAQU-UHFFFAOYSA-N
- BRD-K19687926-379-02-5
- AKOS005145766
- BRD-K19687926-001-10-8
- BRD-K19687926-001-04-1
- SDCCGSBI-0634417.P003
- Lapatinib ditosylate?
- BRD-K19687926-379-07-4
- Lapatinib?
- Lapatinib
-
- MDL: MFCD09264194
- Inchi: 1S/C29H26ClFN4O4S/c1-40(36,37)12-11-32-16-23-7-10-27(39-23)20-5-8-26-24(14-20)29(34-18-33-26)35-22-6-9-28(25(30)15-22)38-17-19-3-2-4-21(31)13-19/h2-10,13-15,18,32H,11-12,16-17H2,1H3,(H,33,34,35)
- Chiave InChI: BCFGMOOMADDAQU-UHFFFAOYSA-N
- Sorrisi: ClC1=C(C([H])=C([H])C(=C1[H])N([H])C1C2=C(C([H])=C([H])C(=C2[H])C2=C([H])C([H])=C(C([H])([H])N([H])C([H])([H])C([H])([H])S(C([H])([H])[H])(=O)=O)O2)N=C([H])N=1)OC([H])([H])C1C([H])=C([H])C([H])=C(C=1[H])F
Proprietà calcolate
- Massa esatta: 580.134732g/mol
- Carica superficiale: 0
- XLogP3: 5.1
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 9
- Conta legami ruotabili: 11
- Massa monoisotopica: 580.134732g/mol
- Massa monoisotopica: 580.134732g/mol
- Superficie polare topologica: 115Ų
- Conta atomi pesanti: 40
- Complessità: 898
- Conta atomi isotopi: 0
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Conteggio di unità legate in modo Covalent: 1
- Conta Tautomer: 3
- Carica superficiale: 0
Proprietà sperimentali
- Stability Shelf Life: Stable if stored as directed; avoid strong oxidizing agents.
- Temperature: Thermal decomposition may produce toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides.
- Dissociation Constants: pKa1 = 3.80 (amine); pKa2 = 7.20 (amine)
- Colore/forma: Powder
- Densità: 1.381
- Punto di fusione: 136-140°C
- Punto di ebollizione: 750.7°C at 760 mmHg
- Punto di infiammabilità: 407.8 °C
- Indice di rifrazione: 1.645
- PSA: 114.73000
- LogP: 7.68380
Lapatinib Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H315; H319; H335
- Dichiarazione di avvertimento: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Numero di trasporto dei materiali pericolosi:UN 3275 6.1/PG 2
- WGK Germania:3
- Istruzioni di sicurezza: S26; S36/37/39; S45
-
Identificazione dei materiali pericolosi:
- Gruppo di imballaggio:II
- Gruppo di imballaggio:II
- Termine di sicurezza:6.1
- Livello di pericolo:6.1
- Condizioni di conservazione:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- Frasi di rischio:R10; R23/24/25; R34; R36/37/38
Lapatinib Dati doganali
- CODICE SA:2934999090
- Dati doganali:
Codice doganale cinese:
2934999090Panoramica:
293499990. Altri composti eterociclici. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Riassunto:
293499990. altri composti eterociclici. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
Lapatinib Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Ambeed | A254504-1g |
N-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-(5-(((2-(methylsulfonyl)ethyl)amino)methyl)furan-2-yl)quinazolin-4-amine |
231277-92-2 | 98% | 1g |
$58.0 | 2025-02-22 | |
Ambeed | A254504-100mg |
N-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-(5-(((2-(methylsulfonyl)ethyl)amino)methyl)furan-2-yl)quinazolin-4-amine |
231277-92-2 | 98% | 100mg |
$37.0 | 2025-02-22 | |
eNovation Chemicals LLC | D401713-25g |
Lapatinib |
231277-92-2 | 97% | 25g |
$1500 | 2024-06-05 | |
eNovation Chemicals LLC | D401713-50g |
Lapatinib |
231277-92-2 | 97% | 50g |
$3000 | 2024-06-05 | |
eNovation Chemicals LLC | D395226-25g |
N-(4-(3-fluorobenzyloxy)-3-chlorophenyl)-6-(5-((2-(methylsulfonyl)ethylamino)methyl)furan-2-yl)quinazolin-4-amine |
231277-92-2 | 99% | 25g |
$650 | 2024-05-24 | |
abcr | AB349138-5 g |
Lapatinib, 95%; . |
231277-92-2 | 95% | 5 g |
€814.20 | 2023-07-19 | |
TRC | L175808-250mg |
Lapatinib |
231277-92-2 | 250mg |
$ 115.00 | 2023-09-07 | ||
MedChemExpress | HY-50898-10mM*1mLinDMSO |
Lapatinib |
231277-92-2 | 99.83% | 10mM*1mLinDMSO |
¥770 | 2023-07-26 | |
Enamine | EN300-117254-0.1g |
N-{3-chloro-4-[(3-fluorophenyl)methoxy]phenyl}-6-(5-{[(2-methanesulfonylethyl)amino]methyl}furan-2-yl)quinazolin-4-amine |
231277-92-2 | 95% | 0.1g |
$510.0 | 2023-06-08 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0078-200 mg |
Lapatinib |
231277-92-2 | 99.03% | 200mg |
¥1660.00 | 2022-02-28 |
Lapatinib Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:231277-92-2)Lapatinib
Numero d'ordine:A25184
Stato delle scorte:in Stock/in Stock
Quantità:5g/25g
Purezza:99%/99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 04:18
Prezzo ($):220.0/660.0
Lapatinib Letteratura correlata
-
Alyssa D. Schwartz,Lauren E. Barney,Lauren E. Jansen,Thuy V. Nguyen,Christopher L. Hall,Aaron S. Meyer,Shelly R. Peyton Integr. Biol. 2017 9 912
-
M. S. Weiss,B. Pe?alver Bernabé,S. Shin,S. Asztalos,S. J. Dubbury,M. D. Mui,A. D. Bellis,D. Bluver,D. A. Tonetti,J. Saez-Rodriguez,L. J. Broadbelt,J. S. Jeruss,L. D. Shea Integr. Biol. 2014 6 1170
-
Hong-Yan Lin,Wen-Xue Sun,Chao-Sai Zheng,Hong-Wei Han,Xue Wang,Ya-Han Zhang,Han-Yue Qiu,Cheng-Yi Tang,Jin-Liang Qi,Gui-Hua Lu,Rong-Wu Yang,Xiao-Ming Wang,Yong-Hua Yang RSC Adv. 2017 7 48404
-
Shagufta,Irshad Ahmad RSC Med. Chem. 2023 14 218
-
Shannon E. Telesco,Andrew J. Shih,Fei Jia,Ravi Radhakrishnan Mol. BioSyst. 2011 7 2066
231277-92-2 (Lapatinib) Prodotti correlati
- 937265-83-3(ARRY-380 analog)
- 341031-54-7(Sunitinib malate)
- 388082-78-8(Lapatinib ditosylate monohydrate)
- 195457-16-0(4-Quinazolinamine, N-(3-chloro-4-fluorophenyl)-6-(3-furanyl)-)
- 67747-09-5(Prochloraz)
- 220127-57-1(Imatinib mesylate)
- 1204313-51-8(Icotinib Hydrochloride)
- 295330-62-0(6-(Benzyloxy)-4-(3-chloro-4-fluoroanilino)quinazolin-7(1H)-one)
- 1227853-06-6((E)-N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-(5-(((2-(methylsulfonyl)ethyl)imino)methyl)furan-2-yl)quinazolin-4-amine)
- 184475-35-2(Gefitinib)
Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
(CAS:231277-92-2)Lapatinib

Purezza:99.9%
Quantità:200kg
Prezzo ($):Inchiesta
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
(CAS:231277-92-2)Lapatinib

Purezza:99% HPLC
Quantità:1g
Prezzo ($):Inchiesta